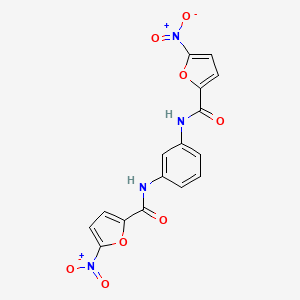
N,N'-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide) is a complex organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of N,N’-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide) consists of a benzene ring substituted with two 5-nitrofuran-2-carboxamide groups at the 1 and 3 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide) typically involves the nitration of furan derivatives followed by amide formation. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then converted to the corresponding carboxylic acid. This acid is then reacted with an appropriate amine to form the carboxamide .
Industrial Production Methods
Industrial production of N,N’-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide) follows similar synthetic routes but on a larger scale. The process involves the use of nitrating agents such as nitric acid and acetic anhydride, followed by amide formation under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide) undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against gram-positive and gram-negative bacteria.
Medicine: Explored for its potential use as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N’-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide) involves its reduction by bacterial nitroreductases to form reactive intermediates. These intermediates can interact with bacterial DNA, RNA, and proteins, leading to the inhibition of essential cellular processes and ultimately causing cell death . The compound targets multiple pathways, making it effective against a broad range of microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Nitrofurazone: Used as a topical antibacterial agent.
Furazolidone: Employed in the treatment of bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
N,N’-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide) is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its dual nitrofuran groups enhance its antimicrobial activity and broaden its spectrum of action compared to other nitrofuran derivatives .
Propriétés
Formule moléculaire |
C16H10N4O8 |
|---|---|
Poids moléculaire |
386.27 g/mol |
Nom IUPAC |
5-nitro-N-[3-[(5-nitrofuran-2-carbonyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H10N4O8/c21-15(11-4-6-13(27-11)19(23)24)17-9-2-1-3-10(8-9)18-16(22)12-5-7-14(28-12)20(25)26/h1-8H,(H,17,21)(H,18,22) |
Clé InChI |
IWZPCFQGPRZNSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


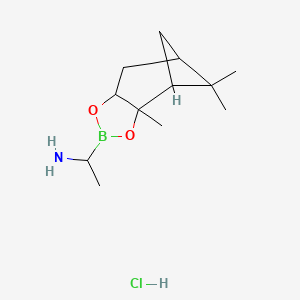
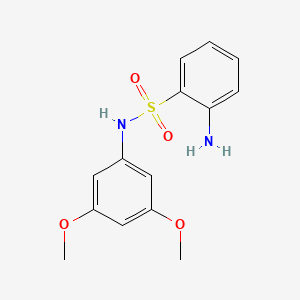
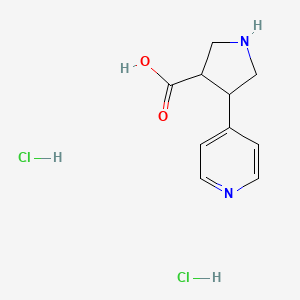
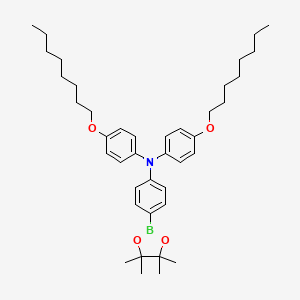
![(3E)-5-bromo-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12503010.png)
![N-[2-(diphenylphosphanyl)-1-[2-(diphenylphosphanyl)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12503033.png)
![Methyl 5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503034.png)
![8-[(4-ethylphenyl)carbonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B12503035.png)
![Propyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503040.png)
![2-{[(4-Fluorophenyl)sulfanyl]methyl}benzonitrile](/img/structure/B12503045.png)
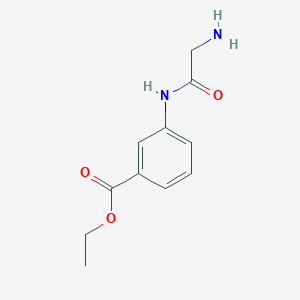
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(2-phenylethyl)acetamide](/img/structure/B12503051.png)
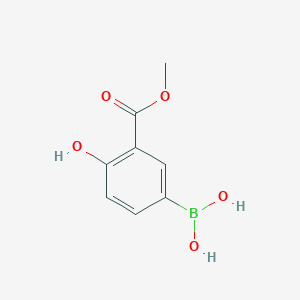
![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B12503064.png)
